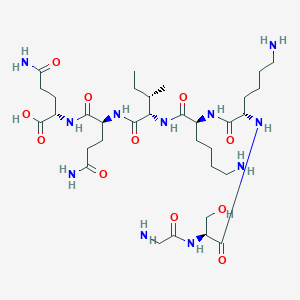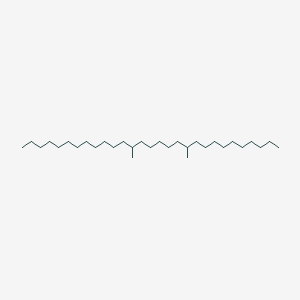![molecular formula C39H30IrN4O2-2 B12581941 (Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide is a complex compound that combines organic and inorganic chemistry. This compound is notable for its potential applications in various fields, including organic light-emitting diodes (OLEDs) and medicinal chemistry. The presence of iridium, a transition metal, in the compound’s structure is particularly significant due to its role in facilitating various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide involves multiple steps. The initial step typically includes the preparation of the organic ligand, 3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide, through cyclization reactions involving pyrazine derivatives . The iridium complex is then formed by coordinating the organic ligand with an iridium precursor under specific conditions, such as elevated temperatures and the presence of catalysts like sodium acetate and p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iridium.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the organic ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide is used as a catalyst in various organic reactions, including hydrogenation and C-H activation .
Biology
In biological research, this compound is explored for its potential as a therapeutic agent due to its ability to interact with biological molecules and pathways .
Medicine
In medicine, the compound’s iridium center is investigated for its potential use in anticancer therapies, leveraging its ability to form stable complexes with DNA and proteins .
Industry
In the industry, the compound is utilized in the development of advanced materials, such as OLEDs, due to its excellent photophysical properties .
Mechanism of Action
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide involves the interaction of the iridium center with various molecular targets. The iridium atom can facilitate electron transfer reactions, which are crucial in catalytic processes. Additionally, the organic ligand can interact with biological molecules, influencing pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furazano-pyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit comparable biological activities.
Thiadiazolo-pyrazine derivatives: These compounds also contain a pyrazine ring and are known for their antiproliferative activity.
Uniqueness
(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide is unique due to the presence of the iridium center, which imparts distinct catalytic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and medicinal chemistry .
Properties
Molecular Formula |
C39H30IrN4O2-2 |
|---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide |
InChI |
InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI Key |
LVMYRWNQFBOYFB-DVACKJPTSA-N |
Isomeric SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.C/C(=C/C(=O)C)/O.[Ir] |
Canonical SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea](/img/structure/B12581858.png)
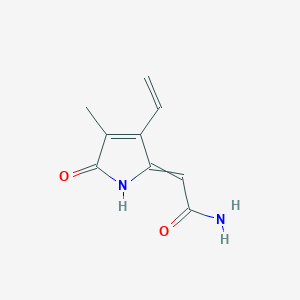

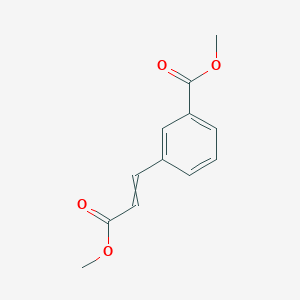
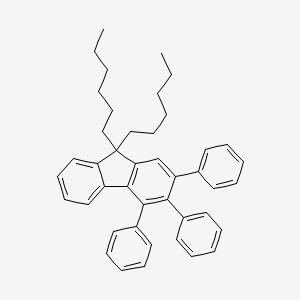
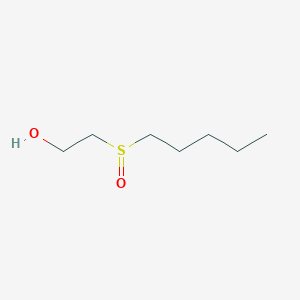
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)

![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)

